molecular formula C16H20N4O B2931276 N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide CAS No. 1797662-25-9

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide

Cat. No.: B2931276
CAS No.: 1797662-25-9
M. Wt: 284.363
InChI Key: SCOHUZWZEZNXIO-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine or benzamide rings.

    Reduction: Reduced forms of the pyrimidine or benzamide rings.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylamino or benzamide groups.

Scientific Research Applications

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with dimethylamino groups.

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A compound with a pyrimidine ring and similar functional groups.

Uniqueness

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide is unique due to its specific combination of a pyrimidine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-7-13(8-6-11)16(21)17-10-14-18-12(2)9-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOHUZWZEZNXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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